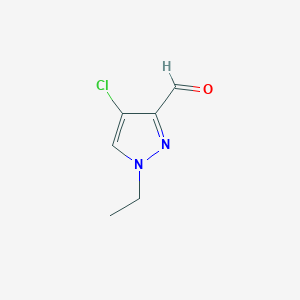

5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride” is a chemical compound. Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

Some hydrazine-coupled pyrazoles, which include “5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride”, were successfully synthesized. Their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Aplicaciones Científicas De Investigación

Reaction with Amino-Pyrazoles and Triazole : The reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-3-R-1H-pyrazoles, including those related to the chemical , results in the formation of new heterocyclic systems. This process involves the elimination of sulfur dioxide and cyclocondensation, demonstrating the compound's utility in synthesizing novel heterocycles (Kornienko et al., 2014).

Ionic Liquid Catalyst : A study focused on the design and application of a new ionic liquid, 1-sulfopyridinium chloride, which shares structural similarities with the compound . This ionic liquid was found to be an efficient and reusable catalyst for synthesizing bis(pyrazol-5-ols) via the tandem Knoevenagel–Michael reaction (Moosavi‐Zare et al., 2013).

Synthesis of Anti-Inflammatory Agents : Another study describes the novel synthesis of an anti-inflammatory agent using a process that includes sulfonylation with chlorosulfonic acid. The steps involved in this synthesis highlight the functional utility of similar sulfonyl chloride compounds in pharmaceutical chemistry (Urban et al., 2003).

Heterocyclic Sulfonyl Chlorides Synthesis : The use of a sulfur-functionalized aminoacrolein derivative for the synthesis of heterocyclic sulfonyl chlorides, including pyrazole-4-sulfonamides, demonstrates the compound's potential in medicinal chemistry. This study shows its use in creating diverse sulfonyl fluorides and sulfonamides, indicating its versatility in drug discovery (Tucker et al., 2015).

Catalytic Synthesis of Antioxidant Agents : Research on the catalytic synthesis of chalcone derivatives, which include structures related to the compound , shows their potential as potent antioxidant agents. This synthesis, aided by TiO2-ZnS catalysts, further underscores the compound's applicability in creating biologically active molecules (Prabakaran et al., 2021).

Propiedades

IUPAC Name |

5-(5-methyl-1H-pyrazol-3-yl)furan-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3S/c1-5-4-6(11-10-5)7-2-3-8(14-7)15(9,12)13/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLAILPPMCZODK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=C(O2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-oxo-5-(thiophene-2-carbonylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2439140.png)

![3-benzyl-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2439142.png)

![4-[3-Nitro-4-(4-propylpiperidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2439148.png)

![4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2439155.png)